Sodium 5-(2-amino-4,6-dihydroxy-5-pyrimidinyl)pentanoate
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Overview
Description
Sodium 5-(2-amino-4,6-dihydroxy-5-pyrimidinyl)pentanoate is a chemical compound with the molecular formula C9H12N3NaO4 and a molecular weight of 249.203 g/mol . This compound is part of a collection of rare and unique chemicals used in early discovery research . It is characterized by its pyrimidine ring, which is a common structural motif in many biologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 5-(2-amino-4,6-dihydroxy-5-pyrimidinyl)pentanoate typically involves the condensation of monosubstituted malonic acid diesters with guanidine in the presence of sodium ethoxide . The optimized procedure includes the use of Vilsmeier–Haack–Arnold reagent, followed by immediate deprotection of the (dimethylamino)methylene protecting groups .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for high yield and purity, ensuring the compound meets the required standards for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
Sodium 5-(2-amino-4,6-dihydroxy-5-pyrimidinyl)pentanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include sodium ethoxide, Vilsmeier–Haack–Arnold reagent, and various oxidizing and reducing agents . The conditions for these reactions are optimized to ensure high yield and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrimidine derivatives .
Scientific Research Applications
Sodium 5-(2-amino-4,6-dihydroxy-5-pyrimidinyl)pentanoate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of sodium 5-(2-amino-4,6-dihydroxy-5-pyrimidinyl)pentanoate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit immune-activated nitric oxide production in mouse peritoneal cells . The exact molecular targets and pathways involved in its action are still under investigation, but it is believed to interfere with key enzymes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-amino-4,6-dihydroxypyrimidine: Lacks the pentanoate group but shares the pyrimidine core structure.
2-amino-4,6-dichloropyrimidine: Contains chlorine substituents instead of hydroxyl groups.
Uniqueness
Sodium 5-(2-amino-4,6-dihydroxy-5-pyrimidinyl)pentanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino, hydroxyl, and pentanoate groups makes it a versatile compound for various research and industrial applications .
Biological Activity
Sodium 5-(2-amino-4,6-dihydroxy-5-pyrimidinyl)pentanoate is a compound of significant interest due to its unique structure and potential biological activities. This article explores its biological properties, particularly its role in modulating nitric oxide (NO) production and its implications for therapeutic applications.
Chemical Structure and Properties
The compound features a pyrimidine ring with amino and hydroxy substitutions, along with a pentanoate side chain. This structural configuration is crucial for its biological activity:
- Pyrimidine Ring : Provides a platform for various functional interactions.
- Amino Group : Engages in nucleophilic substitution reactions.
- Hydroxyl Groups : Participate in dehydration or esterification reactions.
These functional groups contribute to the compound's reactivity and potential interactions with biological systems.
Inhibition of Nitric Oxide Production
One of the primary biological activities of this compound is its ability to inhibit nitric oxide production in immune cells. Research indicates that compounds with similar structures exhibit anti-inflammatory properties, making this compound a candidate for therapeutic applications in conditions characterized by excessive NO production, such as autoimmune diseases and cancer .
In vitro studies have shown that this compound can significantly reduce NO biosynthesis in mouse peritoneal cells stimulated with lipopolysaccharides (LPS) and interferon-gamma (IFN-γ). The concentration of nitrites produced under these conditions was notably higher in control cells compared to those treated with the compound. The suppression of NO production was dose-dependent, with significant effects observed at concentrations as low as 2.5 µM .
Comparative Analysis with Similar Compounds
A comparative analysis of this compound with other related compounds highlights its unique efficacy:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
This compound | Pyrimidine ring with pentanoate side chain | Effective NO inhibitor; potential anti-inflammatory properties |
2-Amino-4,6-dihydroxypyrimidine | Contains amino and hydroxyl groups on pyrimidine | Precursor for various derivatives |
5-Fluoro-2-amino-4,6-dichloropyrimidine | Fluorinated derivative of pyrimidine | Enhanced biological activity |
The unique pentanoate side chain of this compound may influence its solubility and biological activity compared to other similar compounds.
The mechanism through which this compound exerts its effects involves modulation of immune cell activity. By inhibiting NO production, it can potentially influence inflammatory responses and cytokine secretion. This modulation is particularly relevant in the context of diseases where NO plays a detrimental role .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- In Vitro Studies : Research demonstrated that at concentrations ranging from 50 µM to higher doses, the compound effectively suppressed NO production by at least 55%, indicating strong anti-inflammatory potential .
- Comparative Efficacy : In comparative assays against known NO inhibitors like N-monomethyl-L-arginine, this compound showed superior efficacy in reducing NO levels in activated immune cells .
Properties
CAS No. |
78423-23-1 |
---|---|
Molecular Formula |
C9H12N3NaO4 |
Molecular Weight |
249.20 g/mol |
IUPAC Name |
sodium;5-(2-amino-4-hydroxy-6-oxo-1H-pyrimidin-5-yl)pentanoate |
InChI |
InChI=1S/C9H13N3O4.Na/c10-9-11-7(15)5(8(16)12-9)3-1-2-4-6(13)14;/h1-4H2,(H,13,14)(H4,10,11,12,15,16);/q;+1/p-1 |
InChI Key |
DIBYFTNLZOHWLF-UHFFFAOYSA-M |
Canonical SMILES |
C(CCC(=O)[O-])CC1=C(N=C(NC1=O)N)O.[Na+] |
Origin of Product |
United States |
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